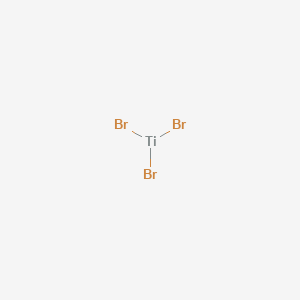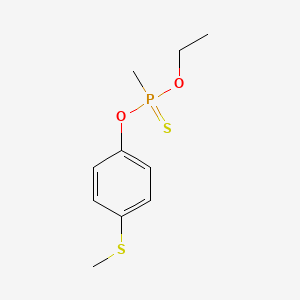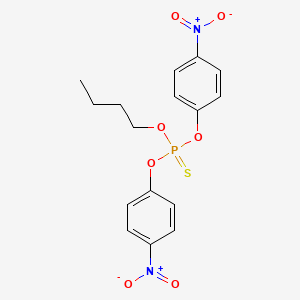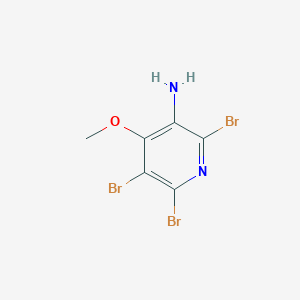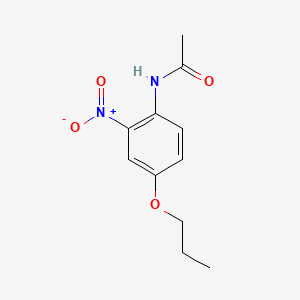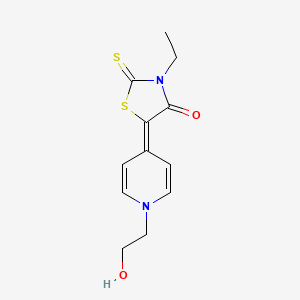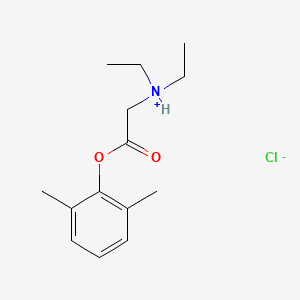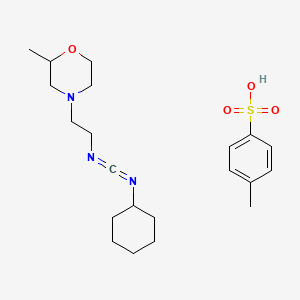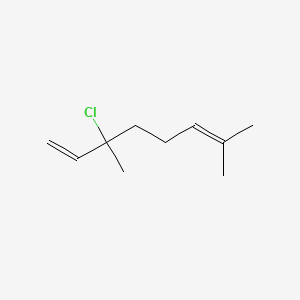
3-Chloro-3,7-dimethylocta-1,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3,7-dimethylocta-1,6-diene, also known as linalyl chloride, is an organic compound with the molecular formula C10H17Cl. It is a chlorinated derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is characterized by its unique structure, which includes a chlorine atom attached to a diene system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,7-dimethylocta-1,6-diene typically involves the chlorination of linalool. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the diene system.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of linalool and the chlorinating agent into a reactor, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Addition Reactions: The diene system can participate in addition reactions with electrophiles, such as hydrogen halides, to form halogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids under mild conditions.
Addition: Hydrogen halides (HX) in the presence of a catalyst or under UV light.
Major Products
Substitution: Formation of 3,7-dimethylocta-1,6-dien-3-ol.
Oxidation: Formation of epoxides or diols.
Addition: Formation of 3-chloro-3,7-dimethyloctane derivatives.
Applications De Recherche Scientifique
3-Chloro-3,7-dimethylocta-1,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 3-Chloro-3,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the diene system play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethylocta-1,6-diene: A non-chlorinated analogue with similar structural features but different reactivity.
3,7-Dimethylocta-2,6-diene: Another isomer with variations in the position of double bonds.
3,7-Dimethylocta-1,5-diene: A compound with a different diene system, affecting its chemical behavior.
Uniqueness
3-Chloro-3,7-dimethylocta-1,6-diene is unique due to the presence of the chlorine atom, which significantly alters its chemical properties and reactivity compared to its non-chlorinated analogues
Propriétés
Numéro CAS |
471-10-3 |
|---|---|
Formule moléculaire |
C10H17Cl |
Poids moléculaire |
172.69 g/mol |
Nom IUPAC |
3-chloro-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H17Cl/c1-5-10(4,11)8-6-7-9(2)3/h5,7H,1,6,8H2,2-4H3 |
Clé InChI |
PJILXNRGDWHSRA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C=C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


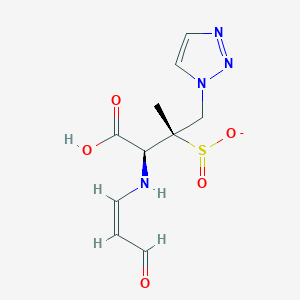


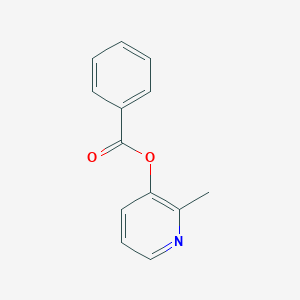
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)

